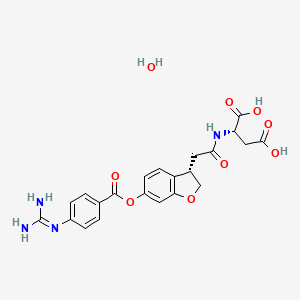![molecular formula C14H17N3S B14907119 Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-](/img/structure/B14907119.png)
Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol is a versatile compound known for its unique chemical structure and properties It contains a thiol group, which is a sulfur-containing functional group, and two pyridin-2-ylmethyl groups attached to an ethane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol typically involves the reaction of pyridine-2-carbaldehyde with ethylenediamine, followed by the introduction of a thiol group. One common method includes the following steps:
Condensation Reaction: Pyridine-2-carbaldehyde is reacted with ethylenediamine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Thiol Introduction: The amine is subsequently reacted with a thiolating agent, such as thiourea, to introduce the thiol group, resulting in the formation of 2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Continuous flow synthesis and the use of automated reactors are some of the techniques employed in industrial settings to achieve efficient production.
化学反应分析
Types of Reactions
2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pyridin-2-ylmethyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are useful in catalysis and material science.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: The compound is used in the development of sensors and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol involves its ability to form coordinate bonds with metal ions. The pyridin-2-ylmethyl groups act as chelating ligands, binding to metal ions through nitrogen atoms. This chelation stabilizes the metal ion and can enhance its catalytic activity. The thiol group can also participate in redox reactions, further contributing to the compound’s versatility .
相似化合物的比较
Similar Compounds
N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Similar structure but lacks the thiol group.
N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamide: Contains a quinoline moiety instead of a thiol group.
Uniqueness
2-(bis(pyridin-2-ylmethyl)amino)ethane-1-thiol is unique due to the presence of both pyridin-2-ylmethyl groups and a thiol group. This combination allows it to form stable metal complexes and participate in a variety of chemical reactions, making it a valuable compound in multiple fields of research .
属性
分子式 |
C14H17N3S |
|---|---|
分子量 |
259.37 g/mol |
IUPAC 名称 |
2-[bis(pyridin-2-ylmethyl)amino]ethanethiol |
InChI |
InChI=1S/C14H17N3S/c18-10-9-17(11-13-5-1-3-7-15-13)12-14-6-2-4-8-16-14/h1-8,18H,9-12H2 |
InChI 键 |
PHIIPQGPGULPHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CN(CCS)CC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


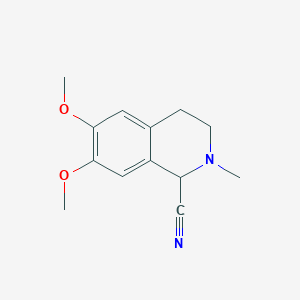
![tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14907041.png)
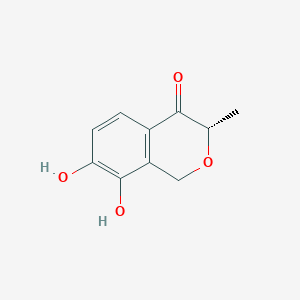
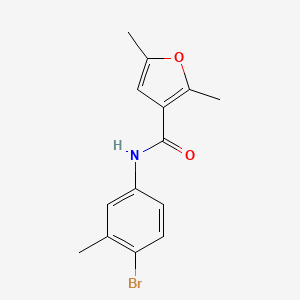
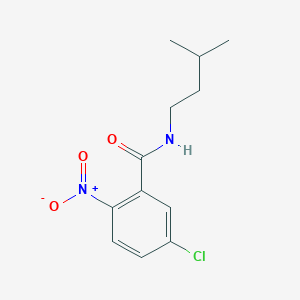
![(1S)-3,3'-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B14907068.png)

![2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)
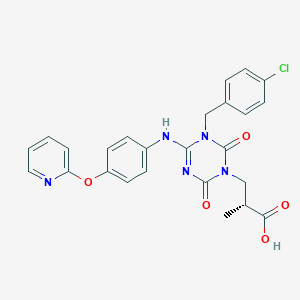

![(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14907102.png)


